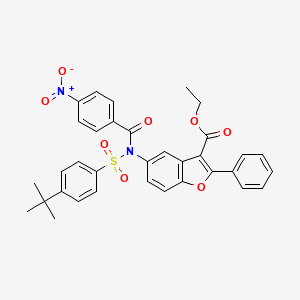
ethyl 5-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-nitrobenzamido)-2-phenylbenzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-nitrobenzamido)-2-phenylbenzofuran-3-carboxylate is a useful research compound. Its molecular formula is C34H30N2O8S and its molecular weight is 626.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 5-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-nitrobenzamido)-2-phenylbenzofuran-3-carboxylate is a complex compound that belongs to the benzofuran class, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Overview of Benzofuran Derivatives
Benzofuran derivatives have been extensively studied for their pharmacological potential. They exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of specific substituents on the benzofuran ring significantly influences their biological potency.
Structure-Activity Relationship (SAR)
The SAR of benzofuran derivatives indicates that modifications to the benzofuran scaffold can enhance or diminish biological activity. For instance, the introduction of electron-withdrawing groups like nitro or sulfonyl groups can increase cytotoxicity against cancer cells. The compound in focus incorporates both a nitro group and a sulfonamide moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various benzofuran derivatives:
-
Cytotoxicity Against Cancer Cell Lines :
- Compounds similar to this compound have shown significant cytotoxic effects against leukemia cell lines such as K562 and HL60, with IC50 values as low as 0.1 μM .
- In vitro testing has demonstrated that structural modifications can lead to selective inhibition of cancer cell proliferation without affecting normal cells.
-
Mechanism of Action :
- The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways such as AKT and PLK1, leading to apoptosis in cancer cells .
- The incorporation of specific functional groups can enhance binding interactions with target proteins, thereby improving efficacy.
Case Studies
Several case studies illustrate the biological activity of benzofuran derivatives:
- Study on Anticancer Activity : A study evaluated a series of benzofuran analogs for their ability to inhibit cancer cell growth. The most active compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
- In Vivo Models : In vivo studies using murine models demonstrated that certain benzofuran derivatives significantly reduced tumor size and metastasis without causing adverse effects on body weight or organ health .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K562 | 0.1 | Inhibition of AKT pathway |
| Compound B | HL60 | 5 | Induction of apoptosis |
| Ethyl Compound | A549 | 16.4 | PLK1 inhibition |
Propiedades
IUPAC Name |
ethyl 5-[(4-tert-butylphenyl)sulfonyl-(4-nitrobenzoyl)amino]-2-phenyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N2O8S/c1-5-43-33(38)30-28-21-26(17-20-29(28)44-31(30)22-9-7-6-8-10-22)35(32(37)23-11-15-25(16-12-23)36(39)40)45(41,42)27-18-13-24(14-19-27)34(2,3)4/h6-21H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQVCDXUSPNRDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













